1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAXVPOXZNZZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Aminophenyl Methyl Pyrrolidin 2 One and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidinone Core
Retrosynthetic analysis of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one offers a logical framework for devising its synthesis. The primary disconnection strategy involves cleaving the C-N bond between the pyrrolidinone ring and the aminophenylmethyl substituent. This approach yields two key synthetic precursors: a pyrrolidinone moiety and a 2-aminobenzyl fragment.
A secondary disconnection can be performed on the pyrrolidinone ring itself. This allows for the construction of the five-membered lactam from acyclic starting materials. Common strategies for this approach include the cyclization of γ-amino acids or their derivatives.
Optimized Multistep Synthesis Routes for this compound
The construction of the pyrrolidinone core is a fundamental aspect of the synthesis of this compound. Several methodologies have been developed for this purpose:
Cyclization of γ-Aminobutyric Acid (GABA) Derivatives: A straightforward method involves the cyclization of GABA derivatives, such as esters, to form the pyrrolidinone ring. This transformation can be induced thermally or through the use of a base.
From Donor-Acceptor Cyclopropanes: 1,5-Substituted pyrrolidin-2-ones can be synthesized from donor-acceptor cyclopropanes. This process involves a Lewis acid-catalyzed ring opening with primary amines, followed by lactamization and dealkoxycarbonylation. mdpi.com
Multicomponent Reactions: The Ugi four-center three-component reaction (U4C-3CR) provides a pathway to synthesize racetams, a class of drugs that includes pyrrolidinone derivatives. researchgate.net
Intramolecular Cyclization: The intramolecular cyclization of unsaturated amides can be a viable route. For instance, the use of a Grubbs catalyst can facilitate the cyclization of an alkene to a 2-pyrroline derivative, which can then be hydrogenated to the corresponding pyrrolidinone. mdpi.com
| Strategy | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Cyclization of GABA Derivatives | Simple and direct | Readily available starting materials | May require harsh conditions |
| From Donor-Acceptor Cyclopropanes | One-pot process | Broad scope of applicability | Requires specialized starting materials |
| Multicomponent Reactions (e.g., Ugi) | High atom economy | Convergent synthesis | Can lead to complex product mixtures |
| Intramolecular Cyclization | Can provide stereocontrol | Access to functionalized pyrrolidinones | Substrate-dependent efficiency |
After the formation of the pyrrolidinone ring, the next critical step is the introduction of the 2-aminophenylmethyl group. This is typically achieved through an N-alkylation reaction. The nitrogen atom of the pyrrolidinone is deprotonated using a suitable base, such as sodium hydride, to generate a nucleophilic anion. This anion is then reacted with an electrophilic aminobenzyl derivative, such as 2-nitrobenzyl bromide. The nitro group can then be reduced to the desired amine in a subsequent step.
The presence of the reactive amino group in the 2-aminophenylmethyl moiety often necessitates the use of protecting groups to prevent undesired side reactions during synthesis. libretexts.orgorganic-chemistry.org The choice of protecting group is critical and depends on the specific reaction conditions. organic-chemistry.org
Common protecting groups for amines include:
Boc (tert-butoxycarbonyl): This group is widely used due to its stability under various conditions and its facile removal with acid. organic-chemistry.org
Cbz (carboxybenzyl): Another common protecting group that can be removed by hydrogenolysis.
Fmoc (9-fluorenylmethoxycarbonyl): This group is stable under acidic conditions but is readily cleaved by bases like piperidine. iris-biotech.de
Nitro group: As mentioned previously, the synthesis can be strategically designed to introduce a nitro group, which serves as a precursor to the amine and is reduced in the final step. peptide.com
The use of an orthogonal protecting group strategy, where different protecting groups can be removed selectively under different conditions, allows for the synthesis of more complex molecules. organic-chemistry.orgiris-biotech.de
Novel Synthetic Approaches and Catalyst Development for this compound
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of pyrrolidinone derivatives.
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. vjol.info.vnrsc.org In the synthesis of this compound, this can be achieved through:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like ethanol (B145695) or water. vjol.info.vnrsc.org
Catalysis: The use of catalysts can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For example, citric acid has been used as a green additive in the synthesis of pyrrolidinone derivatives. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. nih.govtandfonline.com
One-Pot Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and reduce the need for purification of intermediates. vjol.info.vn
| Approach | Example | Benefit |
|---|---|---|
| Green Solvents | Using ethanol instead of chlorinated solvents | Reduced toxicity and environmental impact |
| Catalysis | Citric acid as a catalyst | Avoids the use of harmful organic reagents |
| Microwave-Assisted Synthesis | Accelerating cyclization reactions | Reduced reaction times and energy consumption |
| Multicomponent Reactions | One-pot synthesis of substituted pyrrolidinones | Increased efficiency and reduced waste |
Flow Chemistry and Continuous Synthesis of this compound
While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry are broadly applicable to the synthesis of N-substituted pyrrolidin-2-ones and related heterocyclic structures. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. google.com These benefits include enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and potential for automation and scalability. researchgate.net
A potential continuous flow process for synthesizing this compound could involve the N-alkylation of pyrrolidin-2-one with a suitable (2-aminophenyl)methyl halide or equivalent electrophile. In a flow setup, streams of the deprotonated pyrrolidin-2-one (using a suitable base) and the electrophile would be continuously mixed and heated in a reactor coil for a specific residence time to afford the product. This approach allows for rapid reaction optimization and can minimize the formation of by-products often seen in batch reactions.
Another viable strategy is the use of multi-component reactions within a flow reactor. For instance, a three-component coupling reaction could theoretically be developed, combining a glycine (B1666218) ester, an aldehyde, and a nitroalkene to build the pyrrolidine (B122466) ring, which could then be further functionalized. researchgate.net Such integrated processes exemplify the power of flow technology to streamline complex synthetic sequences. researchgate.net
The table below outlines the comparative advantages of a hypothetical flow synthesis for N-substituted pyrrolidin-2-ones versus a conventional batch approach.
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; excellent heat dissipation. |
| Safety | Large volumes of reagents handled at once; higher risk. | Small reaction volumes at any given time; inherently safer. |
| Reaction Control | Less precise control over mixing and temperature gradients. | Precise, automated control of stoichiometry, residence time, and temperature. |
| Scalability | Often requires re-optimization for different scales ("scale-up issues"). | Scaled by running the system for longer durations ("scale-out"). |
| By-product Formation | Prone to side reactions due to longer reaction times and temperature fluctuations. | Minimized side reactions due to short residence times and precise control. |
Stereoselective Synthesis of Enantiomeric Forms of this compound
The control of stereochemistry is paramount in modern drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The stereoselective synthesis of pyrrolidine derivatives is a well-established field, with several robust strategies that could be adapted for the preparation of enantiomerically pure forms of this compound. mdpi.comresearchgate.net These methods can be broadly classified into two categories: those that utilize a chiral starting material and those that employ asymmetric catalysis to create the stereocenter(s). mdpi.comresearchgate.net
One of the most common approaches involves starting from the "chiral pool," using readily available, enantiopure precursors like L-proline or L-4-hydroxyproline. mdpi.comresearchgate.net For example, the carboxylic acid of an N-protected L-proline derivative could be reduced to the corresponding alcohol, which is then converted into a leaving group. Subsequent displacement and further functional group manipulations could lead to the desired N-substituted pyrrolidine target while retaining the original stereochemistry.
Alternatively, asymmetric catalytic methods can be employed to construct the chiral pyrrolidine ring itself. Diastereoselective and enantioselective 1,3-dipolar cycloadditions are powerful techniques for generating densely substituted pyrrolidines with multiple stereocenters. ua.es For instance, the reaction of an azomethine ylide with a suitable dipolarophile, catalyzed by a chiral Lewis acid or organocatalyst, can produce pyrrolidines with high levels of stereocontrol. ua.es Another strategy is the intramolecular aza-Michael reaction, where a chiral catalyst, such as a phosphoric acid derivative, can guide the cyclization of an acyclic precursor to form an enantiomerically enriched pyrrolidine. nih.gov
The table below summarizes key strategies applicable to the stereoselective synthesis of chiral pyrrolidine analogues.
| Synthetic Strategy | Description | Typical Reagents/Catalysts | Stereochemical Outcome |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials like amino acids. mdpi.comresearchgate.net | L-proline, L-4-hydroxyproline and their derivatives. | Enantiomerically pure products. |
| Asymmetric Deprotonation | Enantioselective deprotonation of an N-protected pyrrolidine followed by reaction with an electrophile. researchgate.net | sec-Butyllithium/(-)-sparteine complex. | Enantiomerically enriched products. |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between an azomethine ylide and an alkene using a chiral catalyst or auxiliary. ua.es | Chiral N-tert-butanesulfinyl imines, Silver catalysts (e.g., Ag₂CO₃). | Diastereo- and enantioselective formation of the pyrrolidine ring. |
| Intramolecular aza-Michael Reaction | Enantioselective cyclization of a substrate containing both a nucleophilic amine and an α,β-unsaturated acceptor. nih.gov | Chiral phosphoric acids (e.g., (S)-TRIP). | Enantiomerically enriched cyclic products. |
By adapting these established methodologies, the synthesis of specific enantiomers of this compound and its structurally related analogues can be achieved with a high degree of stereochemical precision.
Chemical Transformations and Reactivity Profiling of 1 2 Aminophenyl Methyl Pyrrolidin 2 One
Functional Group Interconversions of the Amine and Amide Moieties
The presence of both a nucleophilic primary amine and a stable amide allows for selective transformations at either site, enabling the synthesis of a wide array of derivatives.
Acylation, Alkylation, and Arylation Reactions of the Amine Group
The primary amine on the phenyl ring is a potent nucleophile and readily undergoes reactions with various electrophiles.
Acylation: The amine can be easily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding N-acyl derivatives. This reaction is typically high-yielding and can be used to install a variety of functional groups or as a protecting strategy for the amine. For instance, reaction with acetyl chloride would yield N-{2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}acetamide.
Alkylation: Direct alkylation of the primary amine can be achieved with alkyl halides. However, this method often suffers from overalkylation, leading to mixtures of secondary and tertiary amines. Reductive amination provides a more controlled approach for synthesizing secondary amines. Alternatively, "hydrogen-borrowing" catalysis, which uses alcohols as alkylating agents, offers a green and efficient method for N-alkylation. nih.gov
Arylation: The formation of a C-N bond to introduce an additional aryl group can be accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with specialized phosphine (B1218219) ligands, is a powerful method for coupling aryl halides with the primary amine of 1-[(2-aminophenyl)methyl]pyrrolidin-2-one. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance. wikipedia.org
| Reaction Type | Reagent(s) | Catalyst/Conditions | Expected Product |
|---|---|---|---|
| Acylation | Benzoyl chloride | Pyridine, CH₂Cl₂ | N-{2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}benzamide |
| Alkylation | Benzyl (B1604629) bromide | K₂CO₃, Acetonitrile | 1-{[2-(Benzylamino)phenyl]methyl}pyrrolidin-2-one |
| Arylation (Buchwald-Hartwig) | Bromobenzene | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene | 1-{[2-(Phenylamino)phenyl]methyl}pyrrolidin-2-one |
Amide Hydrolysis and Related Transformations of the Pyrrolidinone Ring
The lactam functionality of the pyrrolidinone ring is significantly more stable than its acyclic amide counterparts due to ring strain and resonance effects. However, it can be cleaved under forcing conditions.
Acid-Catalyzed Hydrolysis: Heating the compound in the presence of strong aqueous acid (e.g., HCl, H₂SO₄) leads to the hydrolysis of the amide bond. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The final products are the protonated form of 4-({[2-(ammonio)phenyl]methyl}amino)butanoic acid.
Base-Catalyzed Hydrolysis: Saponification of the lactam can be achieved by heating with a strong base like sodium hydroxide (B78521). The reaction involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally irreversible as the final step forms a resonance-stabilized carboxylate salt. The products are the sodium salt of 4-({[2-aminophenyl]methyl}amino)butanoic acid. While primary and secondary amides are often resistant to basic hydrolysis, N,N-disubstituted amides can show increased reaction rates under certain non-aqueous conditions. umich.eduresearchgate.netarkat-usa.org
| Condition | Reagents | Product (after workup) |
|---|---|---|
| Acidic | Conc. HCl, H₂O, Heat | 4-({[2-Aminophenyl]methyl}amino)butanoic acid hydrochloride |
| Basic | NaOH, H₂O, Heat | 4-({[2-Aminophenyl]methyl}amino)butanoic acid |
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidinone Core
Beyond simple hydrolysis, the pyrrolidinone ring can potentially undergo other transformations that alter its cyclic structure. Unstrained cyclic amines like pyrrolidines are generally resistant to ring-opening, unlike their strained aziridine (B145994) and azetidine (B1206935) counterparts. researchgate.net However, modern synthetic methods have enabled such transformations.
Reductive Ring-Opening: While challenging, C-N bond cleavage in pyrrolidines can be achieved. For example, photoredox catalysis in combination with a Lewis acid has been shown to effect the reductive ring-opening of N-acyl pyrrolidines. nih.gov Applying such a method to this compound would likely require prior acylation of the exocyclic amine and would yield a linear amino alcohol derivative.
Ring-Expansion: Ring expansion of a pyrrolidinone to a six-membered piperidone or other larger rings is a complex transformation. One potential, though not widely exemplified, pathway could involve a thermal or photochemical "Spino" ring contraction-type rearrangement if the pyrrolidinone were first converted to a suitable hydroxamic acid derivative, though this is more established for generating pyrrolidines from larger lactams. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Aminophenyl Ring
The substitution pattern on the aminophenyl ring is strongly influenced by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The aminophenyl ring in this compound is highly activated towards electrophilic attack. This is due to the powerful electron-donating and ortho-, para-directing nature of the primary amine group (-NH₂). wikipedia.orgbyjus.com The N-methylpyrrolidinone substituent (-CH₂-R) acts as a weakly activating alkyl group, which is also ortho-, para-directing.
The directing effects of these two groups are synergistic. The -NH₂ group at position 1 directs incoming electrophiles to positions 2 (blocked), 4, and 6. The -CH₂-R group at position 2 directs to positions 3 and 5. The overwhelming activating effect of the amine group means that substitution will occur predominantly at the positions most activated by it, namely positions 4 and 6 (para and ortho to the amine, respectively). Steric hindrance from the adjacent N-methylpyrrolidinone group may slightly disfavor substitution at the 6-position, making the 4-position the most likely site of reaction. masterorganicchemistry.commasterorganicchemistry.com
However, under strongly acidic conditions (e.g., nitration with mixed acid), the amine group is protonated to form an anilinium ion (-NH₃⁺). byjus.com This group is strongly deactivating and meta-directing. Therefore, the outcome of the reaction is highly dependent on the reaction conditions.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂, H₂O | 1-{[2-Amino-4,6-dibromophenyl]methyl}pyrrolidin-2-one |
| Nitration (Mild) | HNO₃, Acetic Anhydride (protecting amine) | 1-{[2-Amino-4-nitrophenyl]methyl}pyrrolidin-2-one |
| Nitration (Strong Acid) | HNO₃, H₂SO₄ | 1-{[2-Amino-5-nitrophenyl]methyl}pyrrolidin-2-one |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-[(2-oxopyrrolidin-1-yl)methyl]benzenesulfonic acid |
Nucleophilic Aromatic Substitution (NAS): The aminophenyl ring is electron-rich and thus not susceptible to nucleophilic aromatic substitution. Such reactions require the presence of strong electron-withdrawing groups (like -NO₂) on the ring to activate it, which are not present in the parent molecule.
Transition Metal-Catalyzed Reactions Involving this compound
Transition metal catalysis provides powerful tools for forming new bonds and constructing complex molecular architectures from simple precursors. nih.govrsc.org
Cross-Coupling Reactions at the Aminophenyl Moiety
To make the aminophenyl ring a participant in standard cross-coupling reactions, the molecule must first be functionalized with a suitable leaving group, typically a halide or a triflate.
One common strategy involves the diazotization of the primary amine with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by a Sandmeyer reaction. This allows for the conversion of the amine group into various other functionalities:
To Aryl Halide: Treatment of the diazonium salt with CuCl, CuBr, or KI introduces a chloro, bromo, or iodo group, respectively.
To Aryl Boronic Ester: A subsequent palladium-catalyzed borylation can install a boronic ester, a key component for Suzuki-Miyaura couplings.
Once halogenated, the resulting aryl halide derivative of this compound can serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) forms a new C-C bond, enabling the synthesis of biaryl or styrenyl derivatives. libretexts.org
Sonogashira Coupling: Coupling with a terminal alkyne, typically catalyzed by palladium and copper, yields an alkynylated product.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base forms a C-C bond, leading to a styrenyl-type product.
Buchwald-Hartwig Amination: The synthesized aryl halide can be coupled with another primary or secondary amine to form a diaminophenyl derivative. beilstein-journals.org
| Starting Material | Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| 1-{[2-Bromo-phenyl]methyl}pyrrolidin-2-one | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | Biaryl |
| 1-{[2-Iodo-phenyl]methyl}pyrrolidin-2-one | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | Arylalkyne |
| 1-{[2-Bromo-phenyl]methyl}pyrrolidin-2-one | Buchwald-Hartwig | Aniline | Pd(OAc)₂, Ligand, Base | Diarylamine |
C-H Activation Strategies for Derivatization
Direct C-H activation represents a powerful and atom-economical approach to the functionalization of organic molecules. For this compound, several C-H bonds are potential targets for activation, including those on the phenyl ring, at the benzylic position, and on the pyrrolidinone ring.
The primary amino group on the phenyl ring can act as a directing group for ortho-C-H activation. Transition metal-catalyzed reactions, particularly with palladium, rhodium, or ruthenium, are known to proceed via coordination of the metal to the amino group, facilitating the activation of the adjacent C-H bond. This strategy could enable the introduction of various substituents at the C3 position of the phenyl ring.
Another key site for C-H activation is the benzylic position (the methylene (B1212753) bridge between the phenyl ring and the pyrrolidinone nitrogen). The relative weakness of benzylic C-H bonds makes them susceptible to radical abstraction or oxidative addition processes. Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has been shown to be effective for the Csp³–H arylation of benzylamines. rsc.org This approach could potentially be adapted for the selective functionalization of the benzylic position in this compound.
Furthermore, C-H activation on the pyrrolidinone ring itself is a possibility. While less activated than the benzylic or aromatic C-H bonds, methods for the C-H functionalization of N-alkyl amides have been developed and could be explored for the derivatization of the lactam portion of the molecule.
Illustrative data from studies on analogous benzylamine (B48309) systems highlight the potential for selective C-H functionalization. For example, the synergistic SET/HAT-catalyzed arylation of N,N-dimethylbenzylamine demonstrates a complete switch in regioselectivity from N-methyl to the N-benzylic position upon the addition of a HAT catalyst. rsc.org
Table 1: Illustrative Regioselectivity in C-H Arylation of a Model Benzylamine
| Catalytic System | Position of Arylation | Yield (%) | Reference |
|---|---|---|---|
| SET Catalysis Alone | N-Methyl | High | rsc.org |
| Synergistic SET/HAT Catalysis | N-Benzylic | Up to 98% | rsc.org |
This table illustrates the potential for controlling the site of C-H activation in a molecule with multiple reactive C-H bonds, a principle applicable to this compound.
Chemo- and Regioselective Derivatization Strategies for this compound
The presence of multiple functional groups in this compound necessitates careful consideration of chemo- and regioselectivity in its derivatization. The primary aromatic amine is a key handle for a variety of transformations.
Chemoselectivity:
The primary amino group is significantly more nucleophilic than the amide nitrogen of the pyrrolidinone ring. This difference in reactivity allows for selective N-acylation, N-alkylation, or N-arylation at the exocyclic amine without affecting the lactam. For instance, reaction with acyl chlorides or anhydrides under standard conditions would be expected to selectively form the corresponding anilide.
Furthermore, the amino group can be transformed into other functional groups. Diazotization followed by Sandmeyer-type reactions could introduce a range of substituents, including halogens, cyano, or hydroxyl groups, onto the phenyl ring.
Regioselectivity:
In addition to the directing effect of the amino group in C-H activation, electrophilic aromatic substitution reactions would be highly regioselective. The activating and ortho-, para-directing nature of the amino group would favor substitution at the C3 and C5 positions of the phenyl ring. However, steric hindrance from the adjacent benzylic substituent might favor substitution at the C5 position.
Three-component reactions involving benzylamines, diethyl phosphite, and triethyl orthoformate have been shown to be sensitive to reaction conditions, yielding different products. mdpi.com This suggests that the reactivity of the benzylic amine portion of this compound could be modulated to achieve different derivatization outcomes.
The development of remote C-H activation strategies using removable directing groups has enabled functionalization at positions that are electronically disfavored. nih.gov Such an approach could potentially be applied to achieve meta-C-H functionalization on the aminophenyl ring of the target molecule.
Table 2: Potential Chemoselective Reactions at the Primary Amino Group
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| N-Acylation | Acetyl Chloride | N-(2-((2-oxopyrrolidin-1-yl)methyl)phenyl)acetamide |
| N-Sulfonylation | Toluenesulfonyl Chloride | N-(2-((2-oxopyrrolidin-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide |
| Diazotization/Sandmeyer | NaNO₂, HCl then CuBr | 1-((2-Bromophenyl)methyl)pyrrolidin-2-one |
This table provides examples of expected chemoselective transformations on this compound based on the known reactivity of primary aromatic amines.
Spectroscopic and Structural Analysis Methodologies for 1 2 Aminophenyl Methyl Pyrrolidin 2 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. omicsonline.orgslideshare.net While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D and solid-state NMR techniques offer deeper insights into the complex structure of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one.
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules where 1D spectra may show overlapping signals. wpmucdn.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrrolidinone ring and the aminophenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. wpmucdn.com This is invaluable for assigning the methylene (B1212753) groups of the pyrrolidinone ring and the methine protons on the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is essential for connecting the different structural fragments of the molecule, such as linking the benzyl (B1604629) CH₂ group to both the pyrrolidinone nitrogen and the aminophenyl ring.
Solid-State NMR (ssNMR): For analyzing the compound in its native solid form, ssNMR is a powerful tool. nih.gov It provides information about the molecular structure, conformation, and dynamics in the solid state, which can differ significantly from the solution state. nih.govnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com Solid-state NMR can be particularly useful for studying polymorphism, identifying different crystalline forms, and analyzing the structure of co-crystals or salts. nih.govgriffinresearchgroup.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (Pyrrolidinone) | - | ~175 |
| CH₂ (Pyrrolidinone, adjacent to C=O) | ~2.4 | ~31 |
| CH₂ (Pyrrolidinone, middle) | ~2.0 | ~18 |
| CH₂ (Pyrrolidinone, adjacent to N) | ~3.3 | ~48 |
| N-CH₂ (Benzyl) | ~4.5 | ~46 |
| Aromatic C-NH₂ | - | ~146 |
| Aromatic C (ortho to NH₂) | ~6.7 | ~116 |
| Aromatic C (para to NH₂) | ~6.8 | ~119 |
| Aromatic C (meta to NH₂) | ~7.1 | ~129 |
| Aromatic C (ortho to CH₂) | ~7.0 | ~128 |
| Aromatic C (ipso to CH₂) | - | ~124 |
| NH₂ | ~3.5 (broad) | - |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and probing the fragmentation pathways of a molecule. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), which allows for the calculation of a unique elemental formula. researchgate.net
For this compound (C₁₁H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined. This experimental value is then compared to the theoretical exact mass to confirm the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide detailed information about the molecule's structure through controlled fragmentation. mdpi.commdpi.com The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve cleavage at the benzylic position and fragmentation of the pyrrolidinone ring. psu.edunih.gov
Key fragmentation pathways could include:
α-cleavage: Loss of the pyrrolidin-2-one moiety to generate a stable aminobenzyl cation.
Ring Opening: Fragmentation of the pyrrolidinone ring, leading to characteristic neutral losses.
Table 2: Predicted HRMS Fragments for this compound
| Ion/Fragment | Proposed Structure | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.1184 |
| [M-C₄H₆NO]⁺ | C₇H₉N⁺ (Aminobenzyl cation) | 107.0735 |
| [M-C₇H₈N]⁺ | C₄H₇NO⁺ (Pyrrolidinone fragment) | 85.0528 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov These two techniques are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key functional groups in this compound would produce distinct absorption bands. researchgate.netscirp.org
N-H Stretching: The primary amine (-NH₂) group will show two characteristic bands in the 3300-3500 cm⁻¹ region. researchgate.net
C=O Stretching: The tertiary amide carbonyl group in the pyrrolidinone ring will exhibit a strong absorption band, typically around 1680 cm⁻¹. spectrabase.com
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching appears below 3000 cm⁻¹.
N-H Bending: The amine scissoring vibration is expected around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy. For this molecule, Raman would be effective for observing vibrations of the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3450 - 3300 | Medium |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Weak |
| Tertiary Amide (C=O) | C=O Stretch | 1690 - 1650 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Strong |
| Aromatic Ring | C=C Ring Stretch | 1600 - 1450 | Strong |
| Aliphatic CH₂ | C-H Stretch | 2960 - 2850 | Medium |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals/Salts
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com This technique can provide unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. nih.govmdpi.com
For this compound, a successful crystallographic analysis would confirm the connectivity established by NMR and also reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the amide carbonyl, which dictate the crystal packing. nih.gov
This methodology is also paramount in the field of crystal engineering, particularly for the characterization of co-crystals and salts. researchgate.net Co-crystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions. nih.govgoogle.com By co-crystallizing this compound with a suitable co-former (e.g., a carboxylic acid), it may be possible to form new solid phases with modified physicochemical properties. X-ray crystallography would be essential to confirm the formation of a true co-crystal and to analyze the specific intermolecular synthons (e.g., acid-amine hydrogen bonds) that form the new structure.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z (molecules/unit cell) | 4 |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiopure this compound
The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if a stereocenter were introduced into the molecule (for example, by substitution on the pyrrolidinone ring), the resulting enantiomers would interact differently with plane-polarized light. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing such chiral molecules. utwente.nl
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule in solution.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve (the Cotton effect) is characteristic of the stereochemistry of the chiral center and its environment.
Should an enantiopure version of a substituted this compound be synthesized, CD and ORD would be the primary non-destructive methods used to assign its absolute stereochemistry, often in conjunction with theoretical calculations.
Theoretical and Computational Investigations of 1 2 Aminophenyl Methyl Pyrrolidin 2 One
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometries, energies, and a variety of electronic properties with high accuracy.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. A DFT study on 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation (B3LYP/6-311G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Illustrative) |
| Bond Length | C(aromatic) | C(methylene) | - | - | 1.51 Å |
| Bond Length | C(methylene) | N(pyrrolidinone) | - | - | 1.47 Å |
| Bond Angle | C(aromatic) | C(methylene) | N(pyrrolidinone) | - | 112.5° |
| Dihedral Angle | C(aromatic) | C(aromatic) | C(methylene) | N(pyrrolidinone) | 75.3° |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. It is not based on published experimental or computational results for this specific molecule.
Ab Initio Calculations for Advanced Electronic Properties
While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even higher accuracy for electronic properties, albeit at a greater computational expense. These methods are crucial for benchmarking DFT results and for calculating properties where electron correlation is particularly important.
For this compound, ab initio calculations could be used to determine a precise electronic profile, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic excitability. Furthermore, these calculations can yield accurate predictions of the electrostatic potential surface, highlighting regions of positive and negative charge that are crucial for intermolecular interactions.
Molecular Dynamics Simulations for Conformational Landscape and Dynamics
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound, typically in a solvent like water, would track the movements of every atom over nanoseconds or longer.
This approach allows for a thorough exploration of the molecule's conformational landscape. By analyzing the trajectory, one can identify the most populated conformational states and the energy barriers for transitioning between them. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. The simulation would reveal the flexibility of the linker between the two ring systems and the dynamics of the amine group, which can act as a hydrogen bond donor.
In Silico Prediction of Reactivity and Mechanistic Pathways for this compound
Computational methods can predict where a molecule is most likely to react. By analyzing the electronic properties derived from quantum chemical calculations, one can identify potential sites for electrophilic and nucleophilic attack. For this compound, the primary amine group on the phenyl ring is a likely site for nucleophilic reactions, while the carbonyl group of the pyrrolidinone is a potential electrophilic center.
Furthermore, computational modeling can be used to explore the entire reaction mechanism of a proposed chemical transformation. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This would be invaluable for understanding its metabolic fate or for designing synthetic modifications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (based on in vitro data)
Should a series of analogues of this compound be synthesized and tested for a specific biological activity (e.g., enzyme inhibition), Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. QSAR is a statistical method that correlates variations in the chemical structure of compounds with changes in their biological activity.
A QSAR model would be built by first calculating a set of molecular descriptors for each analogue. These descriptors can encode various properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) features. A mathematical equation is then derived to link these descriptors to the observed in vitro activity. A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding further drug design efforts.
Table 2: Example of Descriptors and Data for a Hypothetical QSAR Study
| Compound | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | In Vitro Activity (IC50, µM) |
| Analogue 1 | 1.85 | 190.24 | 2.5 | 10.2 |
| Analogue 2 | 2.10 | 204.27 | 2.8 | 7.5 |
| Analogue 3 | 1.60 | 224.25 | 3.1 | 15.8 |
Note: This table presents hypothetical data to illustrate the type of information used in a QSAR study. The values are not based on actual experimental measurements for this compound series.
Molecular Docking and Ligand-Protein Interaction Studies for Potential Molecular Targets (in silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking could be used to screen for potential protein targets or to understand its binding mode within a known target's active site.
The process involves placing the flexible ligand (the compound) into the binding site of a rigid or semi-flexible protein receptor. A scoring function is then used to estimate the binding affinity for numerous generated poses. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the ligand-protein complex. For example, the amine group could act as a hydrogen bond donor, the phenyl ring could engage in pi-stacking with aromatic residues like phenylalanine or tyrosine, and the pyrrolidinone carbonyl could act as a hydrogen bond acceptor. These insights are fundamental for structure-based drug design.
Based on a comprehensive review of publicly available scientific literature, there is currently no specific research data on the in vitro biological activity and target interaction studies of the chemical compound This compound .
Therefore, it is not possible to provide an article that adheres to the requested detailed outline, as the necessary experimental findings for the following sections have not been published:
Advanced Applications and Future Research Directions
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one as a Privileged Scaffold for Drug Discovery and Development (conceptual, not clinical)
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is capable of binding to multiple, distinct biological targets through systematic modification. The five-membered pyrrolidine (B122466) ring is widely recognized as such a scaffold, valued for its ability to explore pharmacophore space effectively due to its three-dimensional, non-planar structure. nih.govresearchgate.net The pyrrolidin-2-one core within this compound provides a rigid, yet conformationally flexible, backbone that can be strategically decorated with substituents to modulate biological activity. nih.gov
The this compound structure combines the benefits of the pyrrolidinone ring with an aminophenyl group, which offers several key advantages for drug design:
Multiple Points for Diversification: The scaffold possesses several sites for chemical modification. The primary amine of the aminophenyl group can be acylated, alkylated, or used in cyclization reactions. The aromatic ring can undergo electrophilic substitution, and the pyrrolidinone ring itself can be further substituted.
Hydrogen Bonding Capabilities: The lactam carbonyl group acts as a hydrogen bond acceptor, while the primary amine serves as a hydrogen bond donor. These features are crucial for specific interactions with biological targets like enzymes and receptors.
Bioisosteric Potential: The pyrrolidin-2-one ring is a known bioisostere for other cyclic structures and can be used to improve pharmacokinetic properties of a potential drug candidate.
By leveraging these features, libraries of compounds derived from this scaffold could conceptually be designed to target a wide range of protein families.
Table 1: Conceptual Targets for Derivatives of this compound
| Target Class | Rationale for Targeting | Potential Modifications to Scaffold |
|---|---|---|
| Kinases | The scaffold can serve as a "hinge-binding" motif, a common feature in kinase inhibitors. | Derivatization of the aminophenyl group to form amides or ureas that mimic ATP. |
| G-Protein Coupled Receptors (GPCRs) | The aromatic and nitrogen-containing heterocycle can interact with transmembrane domains. | Substitution on the aromatic ring to modulate lipophilicity and steric interactions. |
| Ion Channels | The structure can be modified to physically block the channel pore or modulate its gating. | Addition of bulky or charged groups to the aminophenyl moiety. |
| Proteases | The lactam ring could be designed as a non-covalent inhibitor, or the scaffold used to position electrophilic "warheads". | Functionalization of the pyrrolidinone ring to mimic peptide substrates. |
Use of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov The this compound scaffold is a suitable starting point for the development of chemical probes due to its modifiable structure.
To function as a probe, the parent molecule would need to be derivatized to incorporate two key features: a reactive or reporter group and a binding moiety that provides affinity and selectivity for the target.
Reporter Groups: The primary amine or the aromatic ring could be functionalized with tags such as fluorophores (for imaging), biotin (for affinity purification), or alkynes/azides (for click chemistry ligation).
Reactive Groups: For target identification via activity-based protein profiling (ABPP), a "warhead" group like a photoactivatable diazirine or benzophenone could be installed on the scaffold. Upon UV irradiation, this group would form a covalent bond with the target protein, allowing for its subsequent identification.
The development of such a probe would begin with identifying a bioactive derivative of the scaffold. This "hit" compound would then be synthetically modified to incorporate the necessary reporter or reactive tags, creating a tool for elucidating its mechanism of action and identifying its cellular targets. nih.gov
Table 2: Conceptual Modifications for Developing a Chemical Probe
| Probe Type | Required Modification | Position of Modification | Application |
|---|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., Dansyl, Fluorescein) | Primary amine of the aminophenyl group | Cellular imaging and localization studies |
| Affinity Probe | Attachment of a biotin tag via a linker | Aromatic ring | Pull-down assays and target protein isolation |
| Photo-Affinity Labeling Probe | Incorporation of a benzophenone or diazirine group | Aromatic ring or extended from the amine | Covalent labeling and identification of binding partners |
Integration of this compound into Complex Molecular Architectures
The structural features of this compound make it a candidate for integration into more complex molecular systems in the fields of supramolecular chemistry and materials science.
Supramolecular Chemistry: The molecule contains both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the lactam C=O group). This arrangement could facilitate self-assembly into defined supramolecular structures like tapes, sheets, or rosettes through intermolecular hydrogen bonding. Furthermore, the aromatic ring can participate in π-π stacking interactions, further stabilizing such assemblies.
Materials Science: The bifunctional nature of the molecule (a primary amine and a lactam) allows it to be used as a monomer in polymerization reactions. For example, the primary amine could react with dicarboxylic acids or diacyl chlorides to form polyamides. The resulting polymers would feature pendant pyrrolidinone groups along the backbone, which could impart specific properties such as increased polarity, altered solubility, or coordination sites for metal ions. The compound could also serve as a ligand for the construction of metal-organic frameworks (MOFs), where the nitrogen and oxygen atoms coordinate to metal centers to form extended, porous networks.
Emerging Methodologies for High-Throughput Synthesis and Screening of this compound Libraries
To fully explore the potential of the this compound scaffold, the generation of large libraries of derivatives for high-throughput screening (HTS) is essential. Modern synthetic methodologies enable the rapid production of such libraries.
High-Throughput Synthesis: Parallel synthesis techniques could be employed to create a library of analogs. A common starting material, such as γ-butyrolactone, could be reacted with a diverse set of substituted 2-aminobenzylamines in a multi-well plate format. researchgate.net Alternatively, a core intermediate could be synthesized on a larger scale and then subjected to various functionalization reactions in parallel. For example, the primary amine of the title compound could be reacted with a library of carboxylic acids or sulfonyl chlorides to produce diverse amide or sulfonamide libraries. Recent advances in biocatalysis, using enzymes like transaminases, could also offer stereoselective routes to chiral derivatives. nih.govacs.org
High-Throughput Screening: Once synthesized, these libraries can be screened against panels of biological targets using HTS techniques. These automated assays can rapidly measure the activity of thousands of compounds, identifying "hits" for further optimization. Phenotypic screening, which assesses the effect of compounds on cell behavior without a preconceived target, is another powerful approach that could uncover novel biological activities for derivatives of this scaffold.
Table 3: Hypothetical Combinatorial Library Design
| Scaffold Core | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Resulting Library |
|---|---|---|---|
| This compound | Acylation of amine (-NHCOR) | Substitution on aromatic ring (e.g., -Cl, -F, -OCH3) | Library of N-acylated and ring-substituted analogs |
| Alkylation of amine (-NHR) | Substitution on pyrrolidinone ring | Library of N-alkylated and core-modified analogs | |
| Sulfonylation of amine (-NHSO2R) | Substitution on aromatic ring | Library of sulfonamide derivatives |
Prospects for Further Theoretical and Experimental Investigations of this compound
Significant opportunities exist for both computational and laboratory-based research to further elucidate the properties and potential of this compound and its derivatives.
Theoretical Investigations: Computational chemistry can provide valuable insights into the molecule's behavior. nih.gov
Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, conformational preferences, and reactivity. This can help predict the most likely sites for chemical reactions and understand its intermolecular interactions.
Molecular Docking and QSAR: For drug discovery applications, molecular docking simulations can predict how derivatives might bind to specific protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on a library of analogs could build models that correlate structural features with biological activity, guiding the design of more potent compounds. scispace.com
Experimental Investigations:
Synthesis and Functionalization: There is a need to develop and optimize synthetic routes to the core scaffold and explore a wide range of functionalization reactions to build diverse chemical libraries. rsc.orgrsc.orgmdpi.com
Structural Analysis: X-ray crystallography could be used to determine the solid-state structure of the compound and its derivatives, providing precise information on bond lengths, angles, and intermolecular packing.
Biological Evaluation: Screening of derivative libraries against various biological targets is crucial to identify novel bioactive compounds. Hits from these screens would then undergo further medicinal chemistry optimization. nih.gov
Table 4: Summary of Future Research Directions
| Research Area | Specific Objective | Methodology |
|---|---|---|
| Computational Chemistry | Predict binding modes and affinity for biological targets. | Molecular Docking, Molecular Dynamics Simulations |
| Synthetic Chemistry | Develop efficient and diverse synthetic routes to analogs. | Parallel Synthesis, Biocatalysis, Flow Chemistry |
| Chemical Biology | Identify protein targets of bioactive derivatives. | Activity-Based Protein Profiling (ABPP), Affinity Chromatography |
| Materials Science | Explore self-assembly and polymerization potential. | X-ray Diffraction, Scanning Electron Microscopy (SEM), NMR Spectroscopy |
Q & A
Q. What are the most efficient synthetic routes for 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one and its derivatives?
The compound can be synthesized via iodine-catalyzed domino reactions involving γ-butyrolactam, aromatic aldehydes, and substituted thiophenols. This method offers high yields (up to 85%) under mild conditions and enables rapid generation of structurally diverse derivatives. For example, 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives with anticancer activity were synthesized using this approach . Three-component reactions are particularly advantageous for introducing functional groups like thioethers or hydroxynaphthyl moieties, which are critical for biological activity .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- X-ray crystallography : Used to confirm molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally related pyrrolidinone salts (e.g., 4-MPHP hydrochloride) .
- HPLC : Employed for purity assessment, with methods adapted from validated protocols for similar lactam derivatives (e.g., using C18 columns and acetonitrile/water gradients) .
- Spectroscopy : FTIR and NMR (¹H/¹³C) are essential for verifying functional groups (e.g., lactam carbonyl at ~1700 cm⁻¹ in FTIR) and regiochemistry .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Lipid peroxidation assays : Used to assess antioxidant potential, as shown for organoselenium pyrrolidinone derivatives that reduced lipid peroxidation by 40–60% in vitro .
- Kinase inhibition assays : For derivatives targeting PI3K or other kinases, use fluorescence-based ADP-Glo™ assays with IC₅₀ values calculated from dose-response curves .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, heteroatom inclusion) affect biological activity?
- Substituent position : The 2-aminophenyl group enhances binding to kinase ATP pockets via hydrogen bonding, as seen in PI3K inhibitors where derivatives with para-substituted phenyl groups showed 10-fold higher activity than meta-substituted analogs .
- Heteroatom effects : Selenium or sulfur substitution in the pyrrolidinone ring (e.g., (E)-1-(1-(methylthio)-1-(selenopheny)hept-1-en-2-yl)pyrrolidin-2-one) modulates redox activity and toxicity profiles .
Q. What strategies address conflicting data in structure-activity relationship (SAR) studies?
- Molecular docking : Resolve contradictions by simulating ligand-receptor interactions. For example, docking studies revealed that steric hindrance from bulky substituents (e.g., trityloxymethyl groups) reduces binding affinity despite favorable electronic properties .
- Meta-analysis : Compare datasets across analogs (e.g., antiarrhythmic pyrrolidinones S-61 and S-73) to identify conserved pharmacophores. Substituents like 2-tolylpiperazine improve α1-adrenolytic activity but may increase cardiotoxicity .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated?
- Salt formation : Hydrochloride salts of related compounds (e.g., 1-aminopyrrolidin-2-one hydrochloride) improve solubility by 3–5-fold in aqueous buffers, enhancing oral absorption .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyloxymethyl) to the lactam nitrogen, as demonstrated for analogs with 80% higher plasma stability .
Q. What experimental models are appropriate for evaluating cardiovascular or neuropharmacological effects?
- Rodent arrhythmia models : Test antiarrhythmic activity using electrically induced ventricular fibrillation in rats. Derivatives like S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) showed 60% reduction in arrhythmia incidence at 10 mg/kg IV .
- Lipopolysaccharide (LPS)-induced neuroinflammation models : Assess neuroprotective effects via cytokine profiling (IL-6, TNF-α) in microglial cultures .
Methodological Challenges and Solutions
Q. How can researchers manage toxicity risks during handling and storage?
- Safety protocols : Follow guidelines for lactam derivatives, including PPE (nitrile gloves, lab coats) and fume hood use during synthesis. Avoid skin contact, as 2-pyrrolidinone analogs can cause irritation (LD₅₀ > 2000 mg/kg in rats) .
- Storage : Store at −20°C under nitrogen to prevent oxidation of the aminophenyl group, which can form reactive quinone-imine intermediates .
Q. What analytical techniques resolve discrepancies in crystallographic data for salt forms?
- Single-crystal X-ray diffraction : Determine space group symmetry (e.g., monoclinic P21/c for hydrochloride salts) and hydrogen-bonding networks to distinguish polymorphs .
- DSC/TGA : Use differential scanning calorimetry to identify hydrate vs. anhydrous forms, as dehydration peaks appear at 80–120°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
